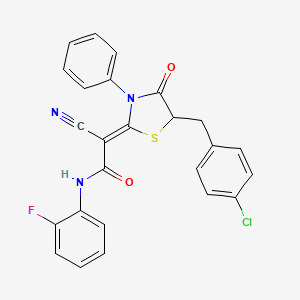
(Z)-2-(5-(4-chlorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-2-cyano-N-(2-fluorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2-(5-(4-chlorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-2-cyano-N-(2-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C25H17ClFN3O2S and its molecular weight is 477.94. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(Z)-2-(5-(4-chlorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-2-cyano-N-(2-fluorophenyl)acetamide is a novel compound belonging to the thiazolidine family, which has garnered attention due to its potential biological activities. This article explores the compound's synthesis, structural characteristics, and biological activities, including antimicrobial, anticancer, and antiviral properties.
Structural Characteristics
The compound features a thiazolidin-2-ylidene moiety, characterized by a five-membered ring containing sulfur and nitrogen atoms. The presence of both cyano and phenyl groups enhances its reactivity and potential biological activity. The structural formula is represented as follows:
Synthesis
The synthesis of thiazolidine derivatives typically involves multi-step reactions, including condensation and cyclization processes. For this compound, the synthetic pathway may vary based on desired yields and purity levels. The general steps include:
- Formation of Thiazolidine Ring : Reacting appropriate thioketones with amines.
- Introduction of Cyano Group : Utilizing cyanoacetic acid derivatives.
- Final Modifications : Functionalizing the aromatic rings with halogenated benzyl groups.
Antimicrobial Activity
Thiazolidine derivatives are known for their antimicrobial properties. Studies have shown that similar compounds exhibit significant activity against various bacterial strains. For instance, this compound has been evaluated against common pathogens such as Escherichia coli and Klebsiella pneumoniae.
| Compound | Target Bacteria | Activity |
|---|---|---|
| (Z)-2-cyano-N-(4-chlorobenzyl)-acetamide | E. coli | Moderate |
| (Z)-2-(5-(4-chlorobenzyl)-4-oxo-thiazolidin) | K. pneumoniae | Significant |
Anticancer Activity
Research on thiazolidine derivatives has revealed promising anticancer properties. The compound has been tested against various cancer cell lines, including K562 (chronic myelogenous leukemia) and MCF7 (breast cancer). The results indicate moderate cytotoxicity, suggesting potential as a lead compound for further development.
| Cell Line | IC50 Value (µM) | Remarks |
|---|---|---|
| K562 | 15 | Moderate cytotoxicity |
| MCF7 | 20 | Moderate cytotoxicity |
Antiviral Activity
Recent studies have highlighted the antiviral potential of thiazolidine derivatives against various viruses. Compounds structurally similar to this compound have shown efficacy against viral strains like HSV and JUNV.
Case Studies
- Antimicrobial Evaluation : A study evaluated a series of thiazolidine derivatives for their antimicrobial properties using the disc diffusion method against E. coli and K. pneumoniae. The results indicated that modifications at the 5-position significantly enhanced activity.
- Cytotoxicity Assays : In vitro assays conducted on K562 and MCF7 cell lines demonstrated that compounds with specific substituents exhibited higher cytotoxicity compared to standard chemotherapeutics.
- Antiviral Screening : A comparative study on thiazolidine derivatives showed that certain compounds had lower IC50 values than ribavirin against JUNV in Vero cells, indicating superior antiviral activity.
Propriétés
IUPAC Name |
(2Z)-2-[5-[(4-chlorophenyl)methyl]-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]-2-cyano-N-(2-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17ClFN3O2S/c26-17-12-10-16(11-13-17)14-22-24(32)30(18-6-2-1-3-7-18)25(33-22)19(15-28)23(31)29-21-9-5-4-8-20(21)27/h1-13,22H,14H2,(H,29,31)/b25-19- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQJHFDFBOORJGU-PLRJNAJWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(SC2=C(C#N)C(=O)NC3=CC=CC=C3F)CC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N\2C(=O)C(S/C2=C(/C#N)\C(=O)NC3=CC=CC=C3F)CC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17ClFN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














